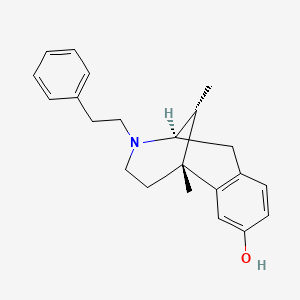
Phenazocine, (-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenazocine is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence.
Phenazocine is a benzazocine.
Applications De Recherche Scientifique
Analgesic Properties
Potency Compared to Morphine
Phenazocine is noted for its remarkable analgesic potency, with the (-)-isomer exhibiting analgesic effects that are approximately twenty times greater than that of morphine . This high efficacy makes it a candidate for severe pain management, particularly in clinical settings where traditional opioids may be less effective or present higher risks of dependency and side effects .
Mechanism of Action
The analgesic effect of (-)-phenazocine is attributed to its dual action on opioid receptors and sigma-1 receptors. Research indicates that both enantiomers of phenazocine bind to these receptors, demonstrating a mixed profile that contributes to their pain-relieving properties. In vivo studies have shown that these compounds can produce significant mechanical antinociception, suggesting their utility in treating acute and chronic pain conditions .
Addiction and Dependence Studies
Clinical Trials and Observations
Phenazocine has been the subject of various studies examining its potential for addiction and physical dependence. Initial trials indicated that while it produced effects similar to morphine, the withdrawal symptoms were generally milder and less severe. For instance, studies involving patients who received phenazocine showed abstinence symptoms that were less intense compared to those observed with traditional opioids like morphine .
Long-term Effects
In long-term addiction studies, patients exhibited behaviors resembling those seen after chronic morphine administration, including sedation and withdrawal symptoms upon cessation. However, the intensity of these symptoms was reported to be lower than those associated with morphine withdrawal, suggesting that phenazocine may offer a safer alternative in managing pain while minimizing addiction risks .
Potential Therapeutic Roles
Beyond Pain Management
Recent research has explored the broader therapeutic potential of phenazocine beyond analgesia. Its sigma-1 receptor antagonistic properties suggest potential applications in treating conditions like depression and anxiety disorders. The dual-action mechanism may allow for innovative treatment strategies that address multiple symptoms simultaneously .
Comparative Efficacy
To illustrate the comparative efficacy and applications of phenazocine against other analgesics, the following table summarizes key attributes:
| Compound | Analgesic Potency | Receptor Activity | Addiction Potential | Clinical Use Cases |
|---|---|---|---|---|
| (-)-Phenazocine | 20x Morphine | Opioid & Sigma-1 Receptors | Lower than Morphine | Severe pain management |
| Morphine | Baseline | Primarily Opioid Receptors | High | Chronic pain relief |
| Pentazocine | Moderate | Opioid Receptors | Moderate | Moderate pain relief |
Propriétés
Numéro CAS |
58640-87-2 |
|---|---|
Formule moléculaire |
C22H27NO |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
(1R,9R,13R)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C22H27NO/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17/h3-9,15-16,21,24H,10-14H2,1-2H3/t16-,21+,22+/m0/s1 |
Clé InChI |
ZQHYKVKNPWDQSL-KNXBSLHKSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O |
SMILES isomérique |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O |
SMILES canonique |
CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O |
Key on ui other cas no. |
58073-76-0 58640-87-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















